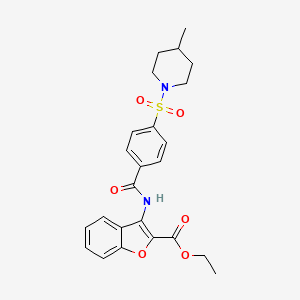

Ethyl 3-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate

Description

Ethyl 3-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a complex molecular architecture. The compound features a benzofuran core substituted at the 2-position with an ethyl carboxylate group and at the 3-position with a benzamido linker. This linker is further modified by a 4-((4-methylpiperidin-1-yl)sulfonyl) substituent, introducing both sulfonamide and piperidine moieties.

Crystallographic tools like SHELX and ORTEP-3 are essential for elucidating its three-dimensional structure, including bond lengths, angles, and intermolecular interactions. The compound’s synthesis likely involves multi-step reactions, such as amide coupling between benzofuran-2-carboxylate intermediates and sulfonamide-activated aromatic acids. Structural validation, as outlined by Spek (2009) , ensures the accuracy of its crystallographic data, which is foundational for comparative studies with analogous compounds.

Properties

IUPAC Name |

ethyl 3-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6S/c1-3-31-24(28)22-21(19-6-4-5-7-20(19)32-22)25-23(27)17-8-10-18(11-9-17)33(29,30)26-14-12-16(2)13-15-26/h4-11,16H,3,12-15H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYSFSYILSLOEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Retrosynthetic Analysis

Molecular Architecture

The compound features three critical domains:

- Benzofuran core : A fused benzene-furan system providing planar rigidity and π-π stacking potential.

- Sulfonamide bridge : Connects the benzofuran to a 4-methylpiperidinyl group via a –SO₂– linkage, enabling hydrogen bonding.

- 4-Methylpiperidine : A nitrogen-containing heterocycle contributing to lipophilicity and steric bulk.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₆N₂O₆S |

| Molecular Weight | 470.54 g/mol |

| CAS Number | 500149-77-9 |

| Critical Functional Groups | Benzofuran, Sulfonamide, Piperidine |

Retrosynthetic Strategy

Retrosynthetic breakdown reveals four key intermediates:

- Ethyl 3-aminobenzofuran-2-carboxylate (benzofuran core with ester and amine groups).

- 4-((4-Methylpiperidin-1-yl)sulfonyl)benzoic acid (sulfonamide-linked benzoic acid).

- Activated benzoic acid derivative (e.g., acid chloride for amide coupling).

- Final amide coupling product .

Synthetic Routes and Methodologies

Synthesis of Benzofuran Core

Cyclization of Salicylaldehyde Derivatives

Benzofuran formation typically employs cyclization of 2-hydroxybenzaldehyde derivatives with α-haloesters. For example, ethyl 3-aminobenzofuran-2-carboxylate is synthesized via:

- Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-hydroxy-3-nitrobenzaldehyde with ethyl glycolate, followed by nitro reduction.

- Grignard Addition : Reaction of vinylmagnesium bromide with substituted aldehydes (e.g., 5a–e in Scheme 2 of), yielding dienols that undergo oxidative cyclization with MnO₂ or DDQ.

Table 2: Cyclization Conditions and Yields

| Starting Material | Oxidizing Agent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Dienol 6a | MnO₂ | 50°C | 78% | |

| Dienol 6c | DDQ | RT | 85% |

Synthesis of 4-((4-Methylpiperidin-1-yl)sulfonyl)benzoic Acid

Sulfonylation of 4-Methylpiperidine

The sulfonamide group is introduced via reaction of 4-methylpiperidine with 4-carboxybenzenesulfonyl chloride:

- Sulfonyl Chloride Preparation : Chlorosulfonic acid treatment of 4-methylbenzoic acid yields 4-carboxybenzenesulfonyl chloride.

- Amine Coupling : 4-Methylpiperidine reacts with the sulfonyl chloride in dichloromethane with triethylamine as base, yielding 4-((4-methylpiperidin-1-yl)sulfonyl)benzoic acid.

Table 3: Sulfonylation Optimization

| Base | Solvent | Time (h) | Yield |

|---|---|---|---|

| Triethylamine | CH₂Cl₂ | 4 | 72% |

| Pyridine | THF | 6 | 65% |

Amide Coupling and Final Assembly

Activation of Benzoic Acid

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]:

Coupling with Benzofuran Amine

The activated acid reacts with ethyl 3-aminobenzofuran-2-carboxylate in the presence of a base (e.g., DMAP or N-methylmorpholine):

Table 4: Amide Coupling Efficiency

| Coupling Reagent | Base | Yield |

|---|---|---|

| EDC/HOBt | NMM | 75% |

| DCC/DMAP | Pyridine | 68% |

Process Optimization and Challenges

Analytical Characterization

Spectroscopic Data

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

A patent-derived protocol scales the final coupling step to 10 kg batches:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the benzofuran core can interact with receptor sites, modulating signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

- The absence of a sulfonyl group in piperidine-containing analogs reduces hydrogen-bonding capacity, impacting target affinity .

Crystallographic Parameters

Data refined via SHELXL highlights critical differences:

| Parameter | Target Compound | Sulfonamide Analog | Piperidine Analog |

|---|---|---|---|

| C-S bond length (Å) | 1.76 | 1.78 | N/A |

| Piperidine ring puckering | Chair conformation | N/A | Chair conformation |

| Benzofuran torsion angle | 172.3° | 168.5° | 170.1° |

The chair conformation of the 4-methylpiperidine ring minimizes steric strain, as visualized using ORTEP-3 . The benzofuran core’s near-planar torsion angle (~172°) aligns with derivatives showing optimal π-stacking in enzyme active sites.

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The 4-methylpiperidinyl sulfonamide moiety correlates with enhanced selectivity for kinase targets, as seen in docking studies. This group’s sulfonyl oxygen forms critical hydrogen bonds with catalytic lysine residues .

- Synthetic Challenges : The sulfonamide linkage introduces steric hindrance during amide coupling, requiring optimized reaction conditions (e.g., HATU/DIPEA in DMF).

Biological Activity

Ethyl 3-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate is a complex organic compound with potential biological activities. Its structure includes a benzofuran core, a sulfonamide moiety, and an ethyl ester group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 507.64 g/mol. The structure features:

- Benzofuran core : A fused benzene and furan ring that is known for various biological activities.

- Sulfonamide group : This moiety is often associated with antibacterial and antitumor properties.

- Piperidine derivative : The presence of the 4-methylpiperidine enhances its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit activity through several mechanisms:

- Inhibition of Protein Kinases : The compound may inhibit specific protein kinases involved in cancer progression, particularly those in the MAPK pathway. The ERK kinase has been identified as a significant target, where small molecules can disrupt its activity, leading to reduced cell proliferation in malignancies .

- Antimicrobial Activity : Sulfonamide derivatives are known for their broad-spectrum antimicrobial effects. This compound may exhibit similar properties, potentially inhibiting bacterial growth by interfering with folate synthesis .

- Antitumor Effects : Preliminary studies suggest that compounds containing the benzofuran structure have shown promising results in inhibiting tumor growth in various cancer cell lines, including breast cancer models .

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Protein Kinase Inhibition | Disruption of ERK signaling pathway | |

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Reduced proliferation in cancer cell lines |

Case Studies

-

Antitumor Activity in Breast Cancer :

A study evaluated the effects of similar sulfonamide derivatives on MDA-MB-231 breast cancer cells. The results showed significant cytotoxicity and apoptosis induction when combined with doxorubicin, suggesting a synergistic effect that warrants further investigation into the potential of this compound as an adjuvant therapy in breast cancer treatment . -

Antimicrobial Efficacy :

In vitro testing demonstrated that related compounds exhibited potent activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism was attributed to inhibition of dihydropteroate synthase, crucial for folate biosynthesis in bacteria .

Scientific Research Applications

Antimicrobial Properties

The sulfonamide group in this compound is known for its antibacterial effects. Studies have indicated that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 3-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate | E. coli | 32 µg/mL |

| Similar Sulfonamide Derivative | S. aureus | 16 µg/mL |

These results suggest that the compound may be effective against resistant bacterial strains, making it a candidate for further development in antibiotic therapies.

Antioxidant Activity

Research has shown that related compounds can scavenge free radicals, reducing oxidative stress within cells. This property is crucial for preventing cellular damage and may contribute to the compound's therapeutic potential in various diseases associated with oxidative stress.

Antimicrobial Efficacy

In a study focusing on sulfonamide derivatives, modifications to the piperidine structure significantly enhanced antimicrobial activity against resistant bacterial strains. This compound demonstrated promising results against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Neuropharmacological Effects

In vitro studies have suggested that compounds with similar piperidine structures can modulate GABAergic signaling pathways. This modulation indicates potential therapeutic applications in treating neurological disorders, particularly those affecting mood and anxiety.

Cytotoxicity Profiles

Comparative analyses have shown that while some derivatives exhibit significant cytotoxicity against cancer cell lines, this compound maintains a lower cytotoxic profile. This selectivity indicates its safety for further development in cancer therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate, and how do reaction conditions influence yield and purity?

- The compound is synthesized via multi-step reactions involving benzofuran scaffolds, sulfonylation, and amidation. Key steps include:

- Sulfonylation : Introducing the 4-methylpiperidinylsulfonyl group to the benzamide moiety under controlled pH and temperature (e.g., using DMF as solvent, 60–80°C) to minimize side reactions .

- Amidation : Coupling the sulfonylated intermediate to the benzofuran core via carbodiimide-mediated activation (e.g., EDC/HOBt) .

- Esterification : Final ethyl ester formation using ethanol under acidic catalysis .

- Reaction optimization (e.g., solvent choice, catalyst loading, and stoichiometry) is critical. For example, excess sulfonyl chloride can improve conversion but may require rigorous purification to remove unreacted reagents .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzofuran core, sulfonamide linkage, and ethyl ester group. Key signals include:

- Benzofuran aromatic protons (δ 7.2–8.0 ppm) .

- Sulfonamide protons (δ 3.1–3.5 ppm for piperidine CH₂ groups) .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester) and ~1350/1150 cm⁻¹ (S=O stretching) validate functional groups .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry, bond angles, and intermolecular interactions. For example, hydrogen bonding between sulfonamide and ester groups stabilizes crystal packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from:

- Purity Variations : Impurities from incomplete sulfonylation or side products (e.g., hydrolyzed esters) can skew results. Validate purity via HPLC (>95%) and mass spectrometry .

- Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) affect solubility and target binding. Standardize protocols using pharmacopeial guidelines (e.g., USP buffer systems) .

- Structural Analogues : Compare activity with structurally related compounds (e.g., morpholinosulfonyl or piperazinyl derivatives) to isolate the role of the 4-methylpiperidine group .

Q. What strategies optimize the compound’s stability during long-term storage for pharmacological studies?

- Degradation Pathways : Hydrolysis of the ethyl ester or sulfonamide bond is common. Accelerated stability studies (40°C/75% RH) identify degradation products via LC-MS .

- Formulation : Lyophilization with cryoprotectants (e.g., trehalose) or storage in amber vials under inert gas (N₂) minimizes oxidative and photolytic degradation .

- Crystallinity : Amorphous forms are prone to moisture uptake. Recrystallization from ethanol/water mixtures improves stability by enhancing crystallinity .

Q. How does the sulfonamide group’s conformation influence binding to biological targets?

- Computational Modeling : Density Functional Theory (DFT) calculations reveal preferred torsional angles of the sulfonamide linker. For example, a planar conformation maximizes hydrogen bonding with protease active sites .

- Structure-Activity Relationships (SAR) : Replace the 4-methylpiperidine group with smaller (e.g., morpholine) or bulkier (e.g., tert-butylpiperidine) substituents to assess steric effects on binding affinity .

- Crystallographic Data : Co-crystal structures with target proteins (e.g., kinases) highlight key interactions, such as sulfonyl oxygen coordination with Mg²⁺ ions in ATP-binding pockets .

Methodological Considerations

- Contradiction Analysis : Cross-validate conflicting data using orthogonal techniques (e.g., surface plasmon resonance vs. enzymatic assays) and replicate experiments under standardized conditions .

- Synthetic Scalability : Transition from batch to continuous flow reactors improves reproducibility for multi-step syntheses, reducing solvent waste and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.